4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic aromatic system with a sulfanylidene (C=S) group at position 2 and a bromo substituent at position 6 of the quinazolinone core. Quinazolinones are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial effects . The bromo substituent likely enhances electrophilic reactivity, while the sulfanylidene group may participate in hydrogen bonding or metal coordination, influencing target binding .
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-2-3-10-22-18(25)14-6-4-13(5-7-14)12-24-19(26)16-11-15(21)8-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXSHLQAFWACQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide is a synthetic compound belonging to the quinazolinone class, characterized by its complex structure that includes a quinazolinone core, a bromine atom, and a benzamide moiety. This compound has garnered interest due to its potential biological activities, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide is , with a molecular weight of 481.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN4O2S |
| Molecular Weight | 481.4 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer metabolism, leading to potential antitumor properties. The unique combination of bromine and sulfur in its structure may enhance its binding affinity to these targets, thereby modulating various biological processes such as cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds similar to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide exhibit significant antitumor effects. For instance, studies have shown that quinazolinone derivatives can effectively inhibit the proliferation of cancer cells in vitro.
In a study involving various human lung cancer cell lines (A549, HCC827, NCI-H358), compounds exhibiting similar structural features demonstrated IC50 values indicating potent antitumor activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 |
| Compound 6 | HCC827 | 5.13 |
| Compound 8 | NCI-H358 | 0.85 |
These findings highlight the potential of quinazolinone derivatives as promising candidates for cancer therapy.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate significant antimicrobial activity:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound 4d | E. coli | 6.72 |
| Compound 4h | S. aureus | 6.63 |
These results suggest that derivatives of quinazolinone may serve as effective antimicrobial agents, potentially useful in treating infections caused by resistant strains.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various quinazolinone derivatives, including those similar to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide:
- Antitumor Efficacy : A study demonstrated that specific derivatives exhibited high cytotoxicity against lung cancer cell lines through mechanisms involving apoptosis induction.
- Antimicrobial Testing : Another research highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as alternatives to traditional antibiotics.
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory properties of similar compounds, revealing significant reductions in carrageenan-induced edema.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
6-Bromo-2-(2-(4-N,N-dimethylaminobenzylidene)hydrazinyl)methyl)-3-(naphthalene-2-yl)quinazolin-4(3H)-one (6a) Structural Differences: Replaces the N-butylbenzamide group with a naphthalene moiety and introduces a hydrazinyl-linked benzylidene group. Reported to exhibit anti-inflammatory activity via COX-2 inhibition .
TD-8954 (Piperidine-linked benzimidazole derivative) Structural Differences: Substitutes the quinazolinone core with a benzimidazole ring and incorporates piperidine-carboxylic acid esters. Functional Impact: Shows potent gastric acid secretion inhibition due to proton pump targeting, a mechanism distinct from quinazolinones .
Methyl Violet (Triphenylmethane dye) Structural Differences: Lacks the quinazolinone core; features a triarylmethane structure with amine groups.
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound vs. Compound 6a: Both share the 6-bromo-quinazolinone scaffold, but the N-butylbenzamide in the target compound may improve blood-brain barrier penetration compared to 6a’s naphthalene group. The sulfanylidene group in the target compound could offer stronger thiol-mediated binding to cysteine residues in kinases than 6a’s hydrazine linker .
- Target Compound vs. TD-8954: TD-8954’s benzimidazole core is more rigid, favoring interactions with proton pumps, whereas the quinazolinone’s planar structure in the target compound may better fit kinase ATP-binding pockets .
- Synthetic Accessibility: The target compound’s synthesis likely involves bromination of quinazolinone precursors and subsequent coupling with N-butylbenzamide, analogous to methods described for Compound 6a .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
